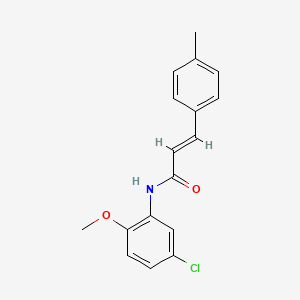
N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide, also known as CMMA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CMMA belongs to the class of acrylamides, which are compounds that contain both an acrylate and an amide functional group. The unique chemical structure of CMMA makes it a promising candidate for a variety of research applications, including the study of biological processes and the development of new drugs.
作用機序
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in various biological processes. For example, N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide has been shown to inhibit the activity of carbonic anhydrase II, which is involved in the regulation of pH in the body and is also a target for the development of new anti-cancer drugs.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide has been shown to exhibit a variety of biochemical and physiological effects, including anti-inflammatory and anti-tumor properties. Additionally, N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide has been shown to inhibit the activity of specific enzymes and proteins involved in various biological processes, such as carbonic anhydrase II. These effects make N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide a promising candidate for the development of new drugs to treat a variety of conditions.
実験室実験の利点と制限
One advantage of using N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide in lab experiments is its potent inhibitory activity against specific enzymes and proteins, which makes it a valuable tool for the study of biological processes. Additionally, N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide is a synthetic compound, which allows for precise control over its chemical properties and purity. However, one limitation of using N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide in lab experiments is its potential toxicity, which requires careful handling and disposal procedures.
将来の方向性
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide, including the development of new drugs based on its chemical structure and the investigation of its potential applications in the treatment of various conditions. Additionally, further research is needed to fully understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide and to determine its potential toxicity and side effects. Finally, the synthesis of N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide can be optimized to improve the yield and purity of the compound, which would make it more accessible for use in scientific research.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide can be achieved through several methods, including the reaction of 5-chloro-2-methoxyaniline with 4-methylcinnamaldehyde in the presence of a base catalyst. This reaction yields the intermediate product, which can be further purified through recrystallization to obtain pure N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide. Other methods of synthesis include the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide has been extensively studied for its potential applications in scientific research, particularly in the areas of medicinal chemistry and drug development. N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide has been shown to exhibit potent inhibitory activity against a variety of enzymes, including human carbonic anhydrase II, which is a target for the development of new anti-cancer drugs. Additionally, N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)acrylamide has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs to treat these conditions.
特性
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-12-3-5-13(6-4-12)7-10-17(20)19-15-11-14(18)8-9-16(15)21-2/h3-11H,1-2H3,(H,19,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODCMTMDNAGTHN-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B5691315.png)
![(1S*,5R*)-3-benzoyl-6-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5691318.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[4-(1H-pyrazol-3-yl)benzoyl]piperazine](/img/structure/B5691319.png)
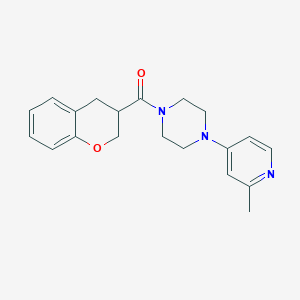
![2-(ethylamino)-N-[1-(2-phenylethyl)-4-piperidinyl]-5-pyrimidinecarboxamide](/img/structure/B5691334.png)
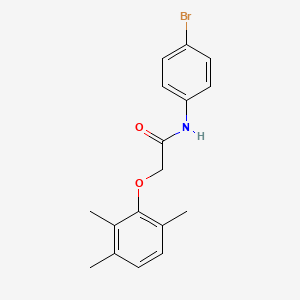
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5691352.png)
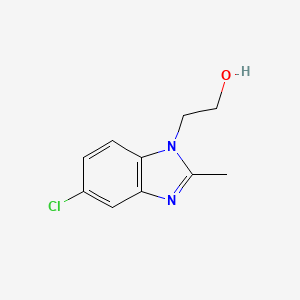
![3-(benzyloxy)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}azetidine](/img/structure/B5691360.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(5-phenyl-1H-pyrazol-3-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B5691377.png)

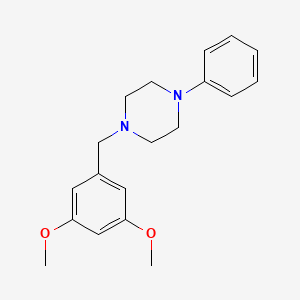
![2-(2,4-dichlorophenoxy)-N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B5691413.png)
![5-(2,3-difluoro-6-methoxybenzoyl)-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5691421.png)